molecular formula C7HF15 B1293373 1h-Perfluoroheptane CAS No. 375-83-7

1h-Perfluoroheptane

Cat. No.: B1293373
CAS No.: 375-83-7
M. Wt: 370.06 g/mol
InChI Key: HBZVXKDQRIQMCW-UHFFFAOYSA-N
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Description

1H-Perfluoroheptane is a partially fluorinated alkane with the molecular formula C₇HF₁₃, where a single hydrogen atom remains in an otherwise fully fluorinated heptane chain . This structural distinction differentiates it from fully perfluorinated compounds like perfluoroheptane (C₇F₁₆). The retained hydrogen atom introduces unique chemical reactivity and physical properties, making it a subject of interest in both industrial applications and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Perfluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the replacement of hydrogen atoms in heptane with fluorine atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete fluorination of heptane and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Perfluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace fluorine atoms with hydroxyl groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce other functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce heptanol derivatives .

Scientific Research Applications

Scientific Research Applications

1H-Perfluoroheptane is primarily utilized in scientific research for its ability to act as a solvent and a medium for various chemical reactions. Its properties allow it to dissolve gases more effectively than water, making it valuable in studies involving gas solubility and transport.

Gas Dissolution Studies

Due to its high capacity for dissolving gases, this compound is often employed in experiments aimed at improving the oxygenation of cell cultures. This application is crucial in biotechnological processes where oxygen supply is limited, enhancing cell viability and productivity in cultures requiring aerobic conditions .

Environmental Monitoring

Research involving per- and polyfluoroalkyl substances (PFAS) has highlighted the role of this compound as a marker compound. Its stability allows for long-term monitoring of PFAS contamination in environmental samples, aiding in the assessment of pollution levels and their ecological impacts .

Cell Culture Enhancement

In biotechnology, this compound has been identified as a potential enhancer for cell culture systems. Its use in creating an interface between perfluorocarbon oil and aqueous media can significantly improve the growth conditions for sensitive cell types by minimizing mechanical damage during handling .

Drug Delivery Systems

The unique properties of this compound also make it a candidate for drug delivery applications. Its ability to encapsulate hydrophobic drugs while maintaining stability can improve the bioavailability of therapeutic agents .

Lubricants and Coatings

In industrial settings, this compound is explored for use in lubricants and protective coatings due to its non-reactive nature and resistance to thermal degradation. These properties make it suitable for applications in extreme environments where conventional lubricants may fail .

Firefighting Foams

The compound's effectiveness in creating stable foams has led to its consideration in firefighting applications, particularly in formulations designed to combat flammable liquid fires .

Case Study 1: Enhanced Cell Culture Oxygenation

A study demonstrated that using perfluorocarbons like this compound significantly increased oxygen solubility in cell cultures, leading to improved growth rates and yields compared to traditional methods . This finding supports the potential for scaling up biotechnological processes that rely on aerobic microorganisms.

Case Study 2: PFAS Environmental Impact Assessment

Research focusing on PFAS contamination utilized this compound as a reference compound to evaluate the persistence and mobility of other PFAS in groundwater samples. The results indicated that compounds with similar structures exhibited comparable environmental behavior, underscoring the importance of this compound in environmental toxicology studies .

Mechanism of Action

The mechanism of action of 1H-Perfluoroheptane is largely based on its chemical inertness and ability to dissolve gases. In medical applications, it facilitates oxygen delivery by dissolving and transporting oxygen molecules. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in biological studies .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~350.05 g/mol (approximated from similar compounds in CRC data) .
  • Boiling Point : Estimated to be ~471–478 K (based on analogous 1H-perfluorohexane and perfluoro-1-heptene data) .
  • Density : ~1.7 g/cm³ (inferred from structurally related compounds) .
  • CAS Registry Number : 212563-43-4 (for derivatives like 1-Iodo-1H,1H-perfluoroheptane) .

This compound is often observed as a degradation product of longer-chain per- and polyfluoroalkyl substances (PFAS) during thermal decomposition .

Structural and Physical Properties

The table below compares this compound with analogous fluorinated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Density (g/cm³) Key Structural Feature
This compound C₇HF₁₃ ~350.05 471–478 ~1.7 One C-H bond in fluorinated chain
Perfluoroheptane C₇F₁₆ 355.6 477 1.63 Fully fluorinated alkane
Perfluoro-1-heptene C₇F₁₄ 354.0 478.2 1.7 Fully fluorinated alkene
1H-Perfluorohexane C₆HF₁₃ 345.0 471.8 2.0 One C-H bond in shorter chain
Perfluorooctanoic Acid (PFOA) C₈HF₁₅O₂ 414.07 Decomposes >450 1.79 Carboxylic acid functional group

Key Observations :

  • Boiling Points : The presence of a C-H bond in this compound slightly elevates its boiling point compared to fully fluorinated perfluoroheptane (C₇F₁₆) due to increased polarity .
  • Density : Partially fluorinated compounds like this compound exhibit higher densities than their fully fluorinated counterparts, likely due to molecular packing differences .

Thermal Stability and Degradation

This compound is a product of PFAS decomposition under high-temperature conditions. For example:

  • PFOA Degradation : At temperatures >450°C, PFOA decomposes into this compound, hydrofluoric acid (HF), and carbon dioxide (CO₂) .

In contrast, fully fluorinated compounds like perfluoroheptane (C₇F₁₆) exhibit greater thermal stability due to the absence of reactive C-H bonds .

Environmental and Regulatory Considerations

  • Persistence : Like other PFAS, this compound is expected to resist environmental degradation, contributing to long-term contamination .
  • However, its structural similarity to regulated compounds (e.g., PFOA) necessitates careful hazard assessment .

Biological Activity

1H-Perfluoroheptane (C7F15H) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are known for their persistence in the environment and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicological profiles, immunotoxicity, bioaccumulation potential, and regulatory assessments.

Overview of this compound

This compound is characterized by a fully fluorinated carbon chain, which contributes to its chemical stability and resistance to degradation. As a PFAS compound, it is often used in industrial applications due to its non-reactive properties. However, concerns regarding its environmental persistence and potential health risks have prompted extensive research into its biological effects.

Toxicological Profile

The toxicological profile of this compound has not been extensively documented compared to other PFAS compounds like PFOA or PFOS. However, existing studies provide insights into its potential effects:

  • Persistence : this compound is considered potentially persistent in the environment, with limited biodegradation and a long atmospheric half-life .
  • Bioaccumulation : Experimental studies suggest that this compound does not significantly bioaccumulate in aquatic organisms, indicating a low potential for accumulation in food webs . This is supported by quantitative structure-activity relationship (QSAR) models predicting low bioaccumulation factors (BAFs) for this compound.

Immunotoxicity

Recent research has focused on the immunotoxic effects of PFAS compounds, including this compound. A systematic evaluation of 147 PFAS found that many exhibit immunosuppressive properties, although specific data on this compound remain limited .

Case Study: Immunotoxicity Screening

A study screened various PFAS, including this compound, across multiple human primary cell systems to assess their immunotoxic potential. The findings indicated that:

  • Immunosuppressive Activity : Some PFAS demonstrated significant immunosuppressive effects when compared to established pharmacological immunosuppressants. The specific response profile of this compound requires further investigation to establish its risk level in human health contexts .

Regulatory Considerations

Regulatory bodies are increasingly scrutinizing PFAS due to their environmental and health implications. The UK Environment Agency has reviewed the environmental hazard and risk assessment of this compound as part of broader efforts to manage PFAS substances . Key findings include:

  • Non-Toxic Classification : Based on current data, this compound does not meet the criteria for classification as toxic (T) under existing regulations.
  • Environmental Risk : While it is not considered bioaccumulative in aquatic organisms, ongoing monitoring and assessment are recommended due to uncertainties regarding long-term exposure effects.

Comparative Analysis with Other PFAS Compounds

CompoundPersistenceBioaccumulation PotentialImmunotoxicity Evidence
This compoundHighLowLimited
PFOAVery HighModerateStrong
PFOSVery HighHighStrong

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 1H-Perfluoroheptane in environmental samples?

  • Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is commonly used for separation, coupled with electron capture detection (ECD) or tandem mass spectrometry (MS/MS) for quantification. U.S. EPA Method OTM-50 recommends using passivated stainless steel canisters for sampling volatile fluorinated compounds, followed by thermal desorption and cryogenic trapping to minimize analyte loss . Calibration with certified reference materials and internal standards (e.g., isotopically labeled analogs) ensures accuracy.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Strictly adhere to peroxide-forming chemical guidelines: store in amber bottles under inert gas, test for peroxides quarterly using iodide-based test strips, and maintain inhibitor concentrations (e.g., BHT) if applicable. High-hazard procedures (e.g., distillation) require a buddy system and fume hood use. Inspect containers for crystalline deposits before use, and dispose of contaminated samples via hazardous waste protocols .

Q. How can researchers ensure the purity of this compound for experimental use?

  • Verify purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR) and high-resolution mass spectrometry (HRMS). Store samples in airtight, light-resistant containers at -20°C to prevent degradation. Regularly cross-check purity against commercially available certified standards (≥97% purity) and monitor batch-to-batch variability .

Advanced Research Questions

Q. How can researchers design studies to investigate the environmental persistence and transport mechanisms of this compound?

  • Apply the PECO (Population, Exposure, Comparator, Outcome) framework. Conduct field studies to measure soil-water partitioning coefficients (KdK_d) and air-water fugacity ratios, complemented by lab-based microcosm experiments to assess biodegradation rates. Use passive samplers (e.g., polyethylene sheets) for long-term monitoring of airborne concentrations in industrial zones .

Q. What methodologies are effective in resolving contradictory data on the bioaccumulation potential of this compound across studies?

  • Perform a meta-analysis with strict inclusion criteria (e.g., standardized exposure durations, species-specific physiological parameters). Reanalyze raw data to check for methodological biases, such as differences in extraction efficiency (e.g., solid-phase extraction vs. liquid-liquid extraction) or matrix effects. Use sensitivity analysis to identify variables (e.g., lipid content in organisms) driving discrepancies .

Q. What experimental approaches are suitable for studying the degradation pathways of this compound under various environmental conditions?

  • Simulate advanced oxidation processes (AOPs) using UV/persulfate or sonolysis to generate hydroxyl radicals. Monitor degradation intermediates via LC-QTOF-MS and quantify defluorination rates using ion chromatography. For microbial degradation, enrich anaerobic consortia from PFAS-contaminated sites and track metabolites via 19F^{19}\text{F}-NMR .

Q. How should researchers approach the development of novel derivatives of this compound for specific applications?

  • Synthesize derivatives via telomerization or electrochemical fluorination. Characterize products using X-ray photoelectron spectroscopy (XPS) for surface composition analysis and differential scanning calorimetry (DSC) for thermal stability. Compare reactivity profiles with parent compounds using quantum chemical calculations (e.g., density functional theory) .

Q. What strategies can be employed to assess the toxicological impacts of this compound using in vitro and in vivo models?

  • Conduct high-content screening in human hepatocyte cell lines (e.g., HepG2) to evaluate mitochondrial toxicity and oxidative stress biomarkers (e.g., glutathione depletion). For in vivo studies, use zebrafish embryos to assess developmental endpoints (e.g., pericardial edema) and tissue-specific bioaccumulation via whole-body imaging .

Q. What considerations are critical when sampling this compound in complex matrices to ensure data accuracy?

  • Address matrix effects by using isotopically labeled surrogates (e.g., 13C^{13}\text{C}-1H-Perfluoroheptane) for recovery correction. Validate methods via spike-and-recovery experiments in representative matrices (e.g., sludge, serum). Collaborate with ISO 17025-accredited laboratories for inter-lab comparison and proficiency testing .

Q. How can computational models be integrated with experimental data to predict the environmental behavior of this compound?

  • Develop quantitative structure-activity relationship (QSAR) models using descriptors like octanol-water partition coefficients (logKow\log K_{ow}) and molecular volume. Combine fugacity-based models with field data to predict multi-media distribution. Calibrate models using Bayesian inference to account for parameter uncertainty .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVXKDQRIQMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CF2H, C7HF15
Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID80871634
Record name 1-Hydroperfluoroheptane
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Molecular Weight

370.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-83-7, 27213-61-2
Record name NSC 137876
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Record name 1h-Perfluoroheptane
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Record name 1H-Pentadecafluoroheptane
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Record name 1H-Perfluoroheptane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1h-Perfluoroheptane
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1h-Perfluoroheptane
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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